

# Quantitative Efficacy Data Against Resistant Mutations

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## Compound Focus: TTT 3002

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The tables below summarize key experimental data from preclinical studies, demonstrating the activity of TTT-3002 against various FLT3 mutations, including those that confer resistance to other inhibitors [1] [2] [3].

Table 1: Inhibitory Activity in FLT3-Mutant Cell Lines

FLT3 Mutation Type	Specific Mutations Tested	Inhibition of FLT3 Phosphorylation (IC <sub>50</sub> )	Inhibition of Cell Proliferation (IC <sub>50</sub> )
Activating Mutations	FLT3/ITD	100 - 250 pM [2] [4]	490 - 920 pM [2] [4]
	FLT3/D835Y	Potent activity reported [2]	Potent activity reported [2]
TKI-Resistance Mutations	F691L/ITD (gatekeeper)	Activity maintained [1] [3]	< 1 nM [1] [3]
	N676K/ITD	Activity maintained [1]	< 1 nM [1]
	G697R/ITD	Activity maintained [3]	11 nM [3]

Table 2: Ex Vivo Activity in Patient-Derived Samples

Sample Description	Comparison FLT3 TKIs	TTT-3002 Efficacy
Blasts from patients with relapsed/refractory AML resistant to sorafenib or quizartinib (AC220) [1] [3].	Sorafenib, Quizartinib (AC220)	<b>Active:</b> Induced apoptosis and inhibited proliferation [1] [3].
Blasts from diagnostic FLT3/ITD+ AML patients [2] [5].	N/A	<b>Active:</b> Cytotoxic to leukemic blasts, with minimal toxicity to normal hematopoietic cells [2] [5].

## Detailed Experimental Protocols

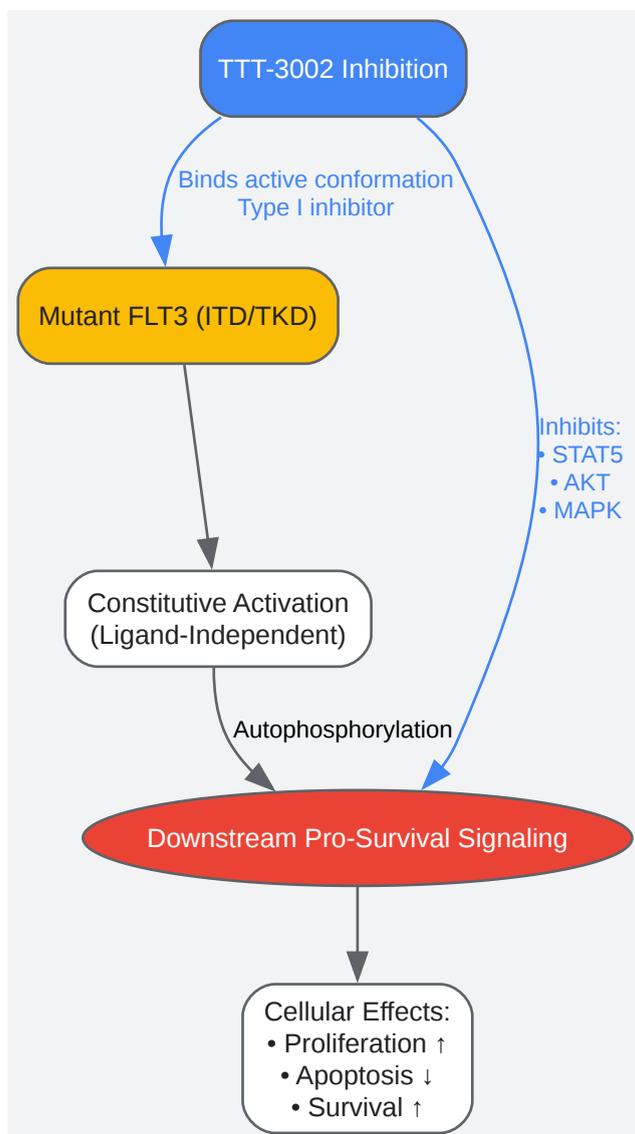
The high potency of TTT-3002 was established through the following key methodologies:

- **Cell-Based Viability and Phosphorylation Assays** [1] [2]: FLT3-internal tandem duplication (ITD) mutant human leukemia cell lines (e.g., MV4-11) were cultured with serially diluted TTT-3002.
  - **Proliferation IC<sub>50</sub>**: Determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by Trypan blue exclusion to count viable cells after 48-72 hours of exposure.
  - **FLT3 Autophosphorylation IC<sub>50</sub>**: Cells were treated with TTT-3002 for 1 hour. FLT3 protein was immunoprecipitated from whole-cell extracts, followed by Western blotting with anti-phosphotyrosine antibodies to detect inhibited phosphorylation.
- **Analysis of Primary Patient Samples** [1] [2] [3]: Mononuclear cells were isolated via Ficoll centrifugation from the bone marrow or blood of AML patients, including those relapsed and resistant to other TKIs. Freshly thawed cells were treated with TTT-3002 ex vivo.
  - **Apoptosis**: Measured by flow cytometry using Annexin V/7-AAD staining.
  - **Proliferation**: Assessed via MTT assay or direct cell counting.
  - **Downstream Signaling**: Efficacy confirmed by Western blot showing inhibition of phospho-STAT5, phospho-AKT, and phospho-MAPK [5].
- **In Vivo Efficacy Models** [1] [2]: Mouse models transplanted with FLT3/ITD-driven leukemia cells (e.g., Ba/F3-ITD luciferase+ cells) were used.

- **Dosing:** Once engraftment was confirmed, mice received TTT-3002 (6 mg/kg, orally, twice daily) for 2-4 weeks.
- **Tumor Burden:** Monitored via bioluminescence imaging. TTT-3002 treatment significantly reduced tumor burden and prolonged survival compared to placebo [2] [5].

## Mechanism of Action and Signaling Pathway

TTT-3002 is an indolocarbazole-based tyrosine kinase inhibitor that overcomes resistance through its binding mechanism and moderate plasma protein binding [1] [2] [3]. The following diagram illustrates how it targets the FLT3 signaling pathway in AML.



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## Interpretation and Context for Researchers

- **Overcoming Resistance:** Its ability to maintain potency against the **F691L gatekeeper mutation** and various **D835 point mutations** is a key differentiator from other TKIs like sorafenib, quizartinib (type II inhibitors), and crenolanib [1] [3] [6]. This is attributed to its structure as a type I inhibitor that binds the active kinase conformation without steric clashes from F691 mutations [3].
- **Favorable Drug Properties:** A critical factor for potential in vivo efficacy is its **moderate human plasma protein binding**, which results in a higher fraction of free, active drug compared to other inhibitors like lestaurtinib that showed high protein binding and reduced efficacy in patients [1].

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## References

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